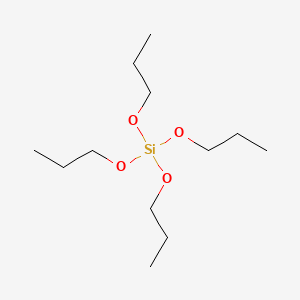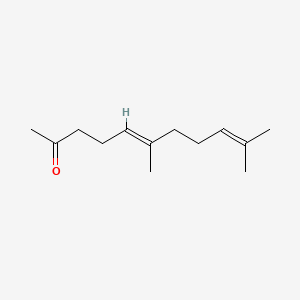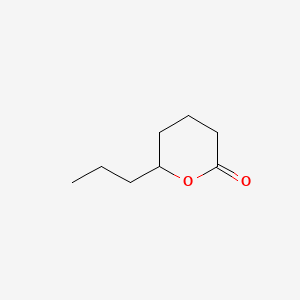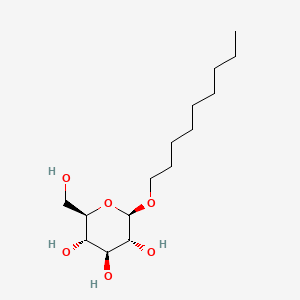
(R)-4-Isopropyl-2-oxazolidinone
Übersicht
Beschreibung
(R)-4-Isopropyl-2-oxazolidinone, also known as (R)-IPO, is a chiral oxazolidinone that has been gaining traction in the scientific community due to its potential applications in the fields of synthetic chemistry, pharmacology, and biochemistry. This compound has been studied for its ability to act as a chiral auxiliary, a catalyst, and a chiral pool reagent in asymmetric synthesis. It has also been used in the development of new drugs and in the synthesis of natural products.
Wissenschaftliche Forschungsanwendungen
Modification and Synthesis
- Chemical Modification and Synthesis : (R)-4-Isopropyl-2-oxazolidinone is used in the preparation of N-acyl-oxazolidinones and their Li enolates, which are crucial for various organic reactions including alkylations, aminomethylations, and Michael additions. This oxazolidinone derivative exhibits higher melting points and pronounced crystallization tendencies, making it easier to purify products without chromatography (Hintermann & Seebach, 1998).
Antibacterial Applications
- Antibacterial Agent Development : Oxazolidinones, a class including (R)-4-Isopropyl-2-oxazolidinone derivatives, are essential in the development of new antibacterial agents. They are effective against a broad range of Gram-positive pathogens and have been the focus of research to improve their safety profile and antibacterial spectrum (Gordeev & Yuan, 2014).
Fluorescence and Imaging
- Fluorescence and Imaging : Certain derivatives of (R)-4-Isopropyl-2-oxazolidinone, like the optically active oxazoles synthesized from it, exhibit high fluorescence quantum yields. These properties can be utilized in various imaging and analytical techniques (Tang & Verkade, 1996).
Stereochemical Inversion and Synthesis
- Stereochemical Inversion : Research demonstrates the stereochemical inversion of (R)-5-hydroxymethyl-3-isopropyl-2-oxazolidinone to its (S)-isomer, a process crucial for producing enantiomerically pure compounds for various applications (Kan et al., 1985).
IDH1 Inhibition in Cancer Research
- Inhibition of IDH1 in Cancer Research : The compound has been used in synthesizing inhibitors of IDH1R132H, a mutation implicated in certain cancers. Such inhibitors offer potential in developing targeted cancer therapies (Levell et al., 2017).
Synthesis of Amino Alcohols
- Synthesis of Amino Alcohols : The compound is used in thesynthesis of protected amino alcohol derivatives, which are valuable in the field of organic chemistry and pharmaceutical research. This synthesis involves the reaction of (S)-4-tosyloxymethyl-2-oxazolidinone with various lithium dialkylcuprate(I)s (Iwama & Katsumura, 1994).
Enantioselective Reactions
- Enantioselective Reactions : (R)-4-Isopropyl-2-oxazolidinone derivatives are utilized in enantioselective reactions, such as the synthesis of gamma-peptides and other complex molecules. This highlights its role in the creation of chiral compounds, which is crucial in pharmaceutical synthesis (From Synthetic Methods to γ-Peptides – From Chemistry to Biology, 2001).
Oxidative Homocoupling
- Oxidative Homocoupling : The compound is involved in oxidative homocoupling reactions, leading to the synthesis of lignans, a type of naturally occurring compounds. This process demonstrates its utility in creating complex organic structures (Kise et al., 2000).
Eigenschaften
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPWRYTXGAWJX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348923 | |
| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isopropyl-2-oxazolidinone | |
CAS RN |
95530-58-8 | |
| Record name | (R)-4-Isopropyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95530-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)


![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)



